molecular formula C12H21N B071186 (2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine CAS No. 175478-19-0

(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine

Cat. No. B071186
CAS RN: 175478-19-0
M. Wt: 179.3 g/mol
InChI Key: ZNHVJAGXCZMYOE-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine, also known as ST-193, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of tetrahydropyridine (THP) derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.

Mechanism of Action

The exact mechanism of action of (2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine is not fully understood, but it is believed to act through multiple pathways. In neuroscience, it has been shown to modulate the activity of neurotransmitter receptors, including the N-methyl-D-aspartate (NMDA) receptor and the α7 nicotinic acetylcholine receptor. In oncology, (2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine has been found to inhibit the activity of various enzymes and signaling pathways involved in cancer cell proliferation and survival. In immunology, it has been shown to modulate the activity of immune cells, including T cells and macrophages.
Biochemical and Physiological Effects:
(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine has been shown to possess a wide range of biochemical and physiological effects. In neuroscience, it has been found to improve cognitive function and to protect against neurodegeneration. In oncology, it has been shown to inhibit cancer cell proliferation and to induce apoptosis. In immunology, it has been shown to possess anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine has several advantages for use in lab experiments, including its high purity and stability, its well-defined chemical structure, and its ability to modulate multiple signaling pathways. However, its limitations include its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on (2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine, including:
1. Further elucidation of its mechanism of action in various biological systems.
2. Development of more efficient and cost-effective synthesis methods.
3. Evaluation of its efficacy and safety in clinical trials for various diseases.
4. Investigation of its potential as a drug delivery system for targeted therapy.
5. Exploration of its potential as a tool for studying the role of specific signaling pathways in disease pathogenesis.

Synthesis Methods

The synthesis of (2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine involves a multi-step process that begins with the reaction of allyl magnesium bromide with butyl acrylate to form the corresponding allyl butyl ketone. This intermediate is then subjected to a reductive amination reaction with pyrrolidine in the presence of a reducing agent such as sodium borohydride to yield (2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine.

Scientific Research Applications

(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, it has been shown to possess neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In oncology, (2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine has been found to inhibit the growth of cancer cells and to induce apoptosis in vitro and in vivo. In immunology, it has been shown to possess anti-inflammatory and immunomodulatory effects.

properties

CAS RN

175478-19-0

Molecular Formula

C12H21N

Molecular Weight

179.3 g/mol

IUPAC Name

(2S,6S)-6-butyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine

InChI

InChI=1S/C12H21N/c1-3-5-8-12-10-6-9-11(13-12)7-4-2/h4,6,10-13H,2-3,5,7-9H2,1H3/t11-,12-/m0/s1

InChI Key

ZNHVJAGXCZMYOE-RYUDHWBXSA-N

Isomeric SMILES

CCCC[C@H]1C=CC[C@@H](N1)CC=C

SMILES

CCCCC1C=CCC(N1)CC=C

Canonical SMILES

CCCCC1C=CCC(N1)CC=C

Origin of Product

United States

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